cIAP1-IN-D19-14, commonly referred to as D19-14, is a small-molecule inhibitor targeting the cellular inhibitor of apoptosis protein 1 (cIAP1). This compound has been identified as a promising agent in cancer therapy, particularly for its role in modulating the activity of c-MYC, a transcription factor implicated in numerous cancers. The development of D19-14 stems from earlier research on D19, which demonstrated its ability to inhibit the E3 ubiquitin ligase activity of cIAP1, thus stabilizing MAD1, a key antagonist of c-MYC.
The initial discovery of D19 was part of a high-throughput screening process aimed at identifying inhibitors of cIAP1's ubiquitination activity. Subsequent studies have indicated that D19-14 is an improved analog that enhances the efficacy against c-MYC by promoting its degradation in cellular models and xenograft models .
D19-14 is classified as a small-molecule inhibitor and belongs to the category of E3 ubiquitin ligase inhibitors. Its primary mechanism involves blocking the activity of cIAP1, which is crucial for regulating protein stability and degradation within cancerous cells.
The synthesis of D19-14 involves chemical modifications to the original D19 compound to enhance its potency and selectivity against cIAP1. While specific synthetic pathways are not detailed in the literature reviewed, it generally includes:
The synthesis process must ensure high purity and yield to facilitate subsequent biological testing.
D19-14's molecular structure is characterized by its interaction with the RING domain of cIAP1. This interaction is critical for inhibiting E3 ligase activity. The specific structural features that contribute to its efficacy include:
D19-14 primarily functions through inhibition rather than traditional chemical reactions. The key reactions involved include:
The mechanism by which D19-14 exerts its effects involves several steps:
While specific physical and chemical properties such as melting point or solubility are not extensively documented in available literature, some relevant characteristics can be inferred:
Further studies would be necessary to characterize these properties comprehensively.
D19-14 has several significant applications in scientific research and potential therapeutic contexts:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3